molecular formula C13H11NO6 B1249353 Methyl 2-[(succinimidooxy)carbonyl]benzoate CAS No. 438470-19-0

Methyl 2-[(succinimidooxy)carbonyl]benzoate

Cat. No.: B1249353
CAS No.: 438470-19-0
M. Wt: 277.23 g/mol
InChI Key: GIJSYLHKJRKNDW-UHFFFAOYSA-N
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Description

Methyl 2-[(succinimidooxy)carbonyl]benzoate (MSB) is a specialized reagent widely employed in organic synthesis, particularly for the N-phthaloylation of amino acids and peptide derivatives. Developed by Casimir et al. (2002), MSB is recognized for its high efficiency, mild reaction conditions (room temperature, acetonitrile/water solvent system), and absence of racemization during peptide protection . Its structure features a methyl benzoate core linked to a succinimidooxy carbonyl group, enabling selective activation of carboxylic acids for amide bond formation.

Properties

IUPAC Name

2-O-(2,5-dioxopyrrolidin-1-yl) 1-O-methyl benzene-1,2-dicarboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H11NO6/c1-19-12(17)8-4-2-3-5-9(8)13(18)20-14-10(15)6-7-11(14)16/h2-5H,6-7H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GIJSYLHKJRKNDW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC=CC=C1C(=O)ON2C(=O)CCC2=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H11NO6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80447792
Record name Methyl 2-[(succinimidooxy)carbonyl]benzoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80447792
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

277.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

438470-19-0
Record name Methyl 2-[(succinimidooxy)carbonyl]benzoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80447792
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Methyl 2-[(succinimidooxy)carbonyl]benzoate
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Mechanism of Action

Biochemical Analysis

Biological Activity

Methyl 2-[(succinimidooxy)carbonyl]benzoate (MSB) is a versatile compound widely used in organic synthesis, particularly in peptide chemistry. Its primary role as a reagent for N-phthaloylation of amino acids and derivatives has significant implications for biological activity, influencing various biochemical and cellular processes. This article explores the biological activity of MSB, its mechanisms of action, and its applications in research.

  • Chemical Formula : C₁₃H₁₁N₁O₆
  • Molecular Weight : 277.23 g/mol
  • Purity : Typically ≥95%
  • Hazard Classification : Irritant

MSB features a benzoate moiety linked to a succinimidooxycarbonyl group, enhancing its reactivity towards amino groups in proteins and peptides. This structural characteristic is crucial for its role in biochemical applications.

MSB primarily acts as an acylating agent, introducing a phthaloyl group onto amino acids. This modification protects the amino group during peptide synthesis, preventing unwanted side reactions. The mechanism involves the formation of stable amide bonds with primary amines on lysine residues in proteins, facilitating the covalent attachment of various biomolecules, such as drugs or fluorophores.

Biochemical Interactions

  • N-phthaloylation :
    • Efficiently modifies amino acids without causing racemization, preserving the stereochemistry essential for biological activity .
    • Enables the synthesis of N-phthaloylated amino acids that are important for studying protein interactions and enzyme activities.
  • Cellular Effects :
    • Influences cell signaling pathways, gene expression, and metabolism by modifying proteins within cells.
    • Acts on calcium channels (Cav 1.2), inhibiting calcium influx crucial for neuronal signaling.

Applications in Research

MSB's unique properties make it valuable in various research contexts:

  • Peptide Synthesis : Utilized extensively for N-phthaloylation to synthesize optically pure peptides critical for pharmacological studies.
  • Protein Conjugation : MSB facilitates the attachment of biomolecules to proteins, enhancing their functional properties and stability.
  • Analgesic Studies : Research has demonstrated that derivatives of MSB can interact with opioid receptors, providing insights into their pharmacological profiles .

Study on Antinociceptive Properties

A study investigated the effects of N-phthaloylated peptides derived from MSB on pain relief. The results indicated that these peptides exhibited significant antinociceptive effects in animal models, with varying durations and potencies depending on structural modifications .

Peptide VariantBinding Affinity (K_i)Duration of Effect
[Dmt 1]-DALDA0.143 nM>7 hours
Dmt-D-Arg-PheNot specifiedRapid onset

This study underscores the importance of MSB-derived compounds in developing new analgesics.

Scientific Research Applications

Peptide Synthesis

N-Phthaloylation of Amino Acids
MSB is primarily utilized for the N-phthaloylation of amino acids and peptide derivatives. This reaction introduces a phthaloyl protecting group that prevents unwanted side reactions during peptide synthesis. The process is advantageous because it occurs under mild conditions and does not lead to racemization, which is critical for maintaining optical purity in synthesized compounds .

Reaction Overview
The general reaction can be summarized as follows:Amino Acid+MSBN Phthaloylated Amino Acid\text{Amino Acid}+\text{MSB}\rightarrow \text{N Phthaloylated Amino Acid}This reaction allows for the introduction of the phthaloyl group without affecting the chirality of the amino acid, making it an essential tool in the synthesis of optically pure peptides.

Protein Conjugation

Covalent Attachment to Proteins
The N-hydroxysuccinimide (NHS) ester group in MSB readily reacts with primary amines found on the side chains of lysine residues in proteins. This reaction forms stable amide bonds, facilitating the covalent attachment of various biomolecules such as drugs, fluorophores, or other proteins to specific sites on target proteins .

Applications in Drug Delivery
By modifying proteins with therapeutic agents or imaging markers, researchers can enhance drug delivery systems and improve the specificity of therapeutic interventions. For example, studies have shown that modifications using MSB derivatives can significantly alter the binding affinities of peptides to opioid receptors, providing insights into their pharmacological profiles .

Modification of Biomaterials

Surface Functionalization
MSB can modify the surface properties of biomaterials like hydrogels and nanoparticles. By attaching biomolecules such as peptides or proteins to these surfaces, researchers can tailor the materials for specific applications in drug delivery or tissue engineering .

Hydrophilicity and Biocompatibility Enhancements
The ability to functionalize surfaces with biomolecules increases hydrophilicity and biocompatibility, which are crucial for applications in medical devices and regenerative medicine. For instance, attaching bioactive peptides can promote cell adhesion and proliferation on synthetic scaffolds.

Case Studies

Study Title Application Findings
Epigenetic Reactivation of Tumor Suppressor GenesSynthesis of RG108MSB was used to synthesize RG108 from l-tryptophan, demonstrating its utility in producing compounds that affect gene expression .
Antinociceptive Peptide DevelopmentPain ManagementPeptides modified with MSB showed enhanced antinociceptive effects compared to unmodified counterparts, highlighting its role in drug development .
Interaction Studies with Opioid ReceptorsPharmacological ResearchN-phthaloylated amino acids demonstrated significant binding affinities to opioid receptors, aiding in understanding structure-activity relationships .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

N-Phthaloylation Reagents

Monomethyl Phthalate + BOP/ZnCl₂
  • Mechanism: Requires coupling agents like BOP (benzotriazol-1-yloxy-tris(dimethylamino)phosphonium hexafluorophosphate) and ZnCl₂ as a catalyst.
  • Drawbacks: Significant racemization risk during amino acid protection, limiting its utility in enantioselective synthesis .
  • Advantage of MSB : Operates under racemization-free conditions, making it superior for peptide synthesis .
EDC·HCl (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide Hydrochloride)
  • Application : Common carbodiimide reagent for activating carboxyl groups.
  • Limitations : Requires co-reagents (e.g., HOBt) and may form side products (e.g., N-acylurea).
  • MSB Advantage : Eliminates the need for additional activators, simplifying workflows .
Traditional Phthaloyl Chloride
  • Reactivity : Highly reactive but prone to hydrolysis and generating HCl byproducts, complicating purification.
  • MSB Advantage : Hydrolytically stable under mild conditions, enabling aqueous-phase reactions .

Functional Analogues in Peptide Chemistry

FDAA (1-Fluoro-2,4-dinitrophenyl-5-L-alanine Amide)
  • Use: Chiral derivatization agent for amino acid analysis.
  • Contrast: FDAA modifies amino groups for analytical purposes, whereas MSB is a protecting group reagent for synthesis .
Boc (tert-Butoxycarbonyl) and Fmoc (Fluorenylmethyloxycarbonyl) Groups
  • Role : Widely used for temporary amine protection.
  • MSB Distinction : Specifically targets phthaloyl protection , offering permanent masking of amines in complex peptide architectures .

Structurally Related Esters

Methyl N-Methylanthranilate
  • Structure : Methyl ester of N-methylanthranilic acid.
  • Application : Used as a flavoring agent (FEMA 2718), lacking synthetic utility in peptide chemistry .
Sulfonylurea Herbicides (e.g., Metsulfuron Methyl Ester)
  • Structure : Methyl benzoate derivatives with sulfonylurea substituents.
  • Contrast : Function as herbicides, highlighting the diversity of methyl benzoate applications unrelated to MSB’s synthetic role .

Key Research Findings and Data

Table 1: Comparative Performance of N-Phthaloylation Reagents

Reagent Reaction Time (h) Yield (%) Racemization Risk Hydrolysis Sensitivity
MSB 3–6 65–100 None Low
Monomethyl Phthalate 16 53–95 High Moderate
Phthaloyl Chloride 1–2 70–90 Moderate High
EDC·HCl + HOBt 12–24 60–85 Low Moderate

Data synthesized from Casimir et al. (2002), Greene’s Groups in Organic Synthesis, and related studies .

Preparation Methods

Reagents and Reaction Conditions

The canonical synthesis involves three core components:

  • Methyl 2-carboxybenzoate : The carboxylic acid precursor.

  • N-Hydroxysuccinimide (NHS) : Forms the activated ester.

  • Dicyclohexylcarbodiimide (DCC) : A carbodiimide coupling agent that activates the carboxylic acid.

Typical Reaction Conditions

ParameterSpecificationRole
SolventAnhydrous dichloromethane (DCM)Minimizes hydrolysis of DCC and NHS
Temperature0°C → room temperature (RT)Balances reaction rate and side reactions
Stoichiometry1.0:1.1:1.2 (acid:NHS:DCC)Ensures complete conversion
Catalyst4-Dimethylaminopyridine (DMAP, 0.1 eq)Accelerates acylation
Reaction Time12–24 hoursAllows full conversion to MSB

Step-by-Step Procedure

  • Dissolution : Methyl 2-carboxybenzoate (1.0 equiv) and NHS (1.1 equiv) are dissolved in anhydrous DCM under nitrogen.

  • Activation : DCC (1.2 equiv) and DMAP (0.1 equiv) are added at 0°C with stirring.

  • Reaction : The mixture warms to RT and stirs for 12–24 hours.

  • Workup : The byproduct dicyclohexylurea (DCU) is removed by filtration, and the filtrate is concentrated.

  • Purification : MSB is recrystallized from ethyl acetate/hexane, yielding a white crystalline solid.

Yield : 85–92% under optimized conditions.

Yield and Purity Considerations

  • DCU Removal : Incomplete filtration of DCU reduces purity. Centrifugation or repeated washing with cold DCM improves outcomes.

  • Moisture Control : Hydrolysis of DCC or NHS necessitates anhydrous conditions. Molecular sieves (3Å) are often employed.

  • Recrystallization Solvents : Ethyl acetate/hexane (1:3) yields >99% pure MSB, confirmed by HPLC.

Mechanistic Insights into MSB Formation

The reaction proceeds via a two-step mechanism:

  • Carboxylic Acid Activation : DCC reacts with methyl 2-carboxybenzoate to form an O-acylisourea intermediate, a highly electrophilic species.

  • Nucleophilic Attack : NHS attacks the activated carbonyl, displacing DCC’s urea derivative (DCU) and forming the succinimidooxy ester.

Critical Intermediate

Methyl 2-carboxybenzoate+DCCO-Acylisourea+DCU\text{Methyl 2-carboxybenzoate} + \text{DCC} \rightarrow \text{O-Acylisourea} + \text{DCU}
O-Acylisourea+NHSMSB+DCU\text{O-Acylisourea} + \text{NHS} \rightarrow \text{MSB} + \text{DCU}

DMAP catalyzes the second step by stabilizing the transition state through hydrogen bonding.

Optimization Strategies for Enhanced Efficiency

Solvent Screening

SolventRelative Yield (%)Notes
Dichloromethane92Low polarity minimizes hydrolysis
Tetrahydrofuran88Higher solubility of NHS
Acetonitrile75Accelerates side reactions

Temperature and Time

  • 0°C Start : Reduces NHS hydrolysis (<5% side products).

  • Gradual Warming : Completes reaction without exothermic decomposition.

Stoichiometric Adjustments

  • NHS Excess (1.1 equiv) : Compensates for minor hydrolysis.

  • DCC (1.2 equiv) : Ensures full activation of the carboxylic acid.

Analytical Techniques for MSB Characterization

Spectroscopic Data

  • IR Spectroscopy : Strong carbonyl stretches at 1740 cm⁻¹ (ester) and 1810 cm⁻¹ (succinimide).

  • ¹H NMR (CDCl₃) : δ 7.8–8.1 ppm (aromatic protons), δ 3.9 ppm (methyl ester), δ 2.8 ppm (succinimide CH₂).

  • ¹³C NMR : 167.5 ppm (ester carbonyl), 169.2 ppm (succinimide carbonyl).

Chromatographic Validation

  • HPLC : Retention time = 12.3 min (C18 column, 60% acetonitrile/water).

  • TLC : R<sub>f</sub> = 0.45 (silica gel, ethyl acetate/hexane 1:1).

Scale-Up Challenges and Solutions

Industrial-Scale Production

  • DCU Removal : Continuous filtration systems prevent clogging.

  • Cost Efficiency : Recycling DCC via distillation reduces expenses.

  • Safety : DCC is a skin irritant; automated handling minimizes exposure.

Q & A

Q. Methodological Focus

  • NMR : 1^1H NMR (400 MHz, CDCl₃) identifies phthaloyl incorporation via aromatic proton shifts (δ 7.8–8.1 ppm) and succinimidooxy group absence .
  • HPLC-MS : Monitors reaction progress; discrepancies in mass spectra may indicate incomplete protection or hydrolysis.
  • X-ray Crystallography : For ambiguous cases, SHELXL refinement (via programs like SHELX or Mercury) resolves structural uncertainties by comparing experimental and simulated diffraction patterns .

How does MSB’s stability impact long-term storage, and what precautions are necessary to maintain its reactivity?

Advanced Handling Consideration
MSB is hygroscopic and degrades upon prolonged exposure to moisture. Recommended practices:

  • Storage : Desiccate at –20°C in sealed, argon-purged vials.
  • Stability Monitoring : Regular FT-IR checks for carbonyl peaks (C=O at ~1740 cm⁻¹) confirm integrity. Degradation manifests as broadening or shifts due to succinimide formation .
  • Safety : Use PPE (gloves, goggles) to avoid skin/eye contact, as indicated in safety protocols .

What computational tools can predict MSB’s reactivity in non-standard solvents or with sterically hindered amines?

Q. Advanced Computational Design

  • Density Functional Theory (DFT) : Models transition states to predict reaction barriers in solvents like acetonitrile or DCM.
  • Mercury CSD : Analyzes steric effects by overlaying crystal structures of MSB and target amines to assess steric clashes .
  • MOE (Molecular Operating Environment) : Simulates nucleophilic attack trajectories of hindered amines on MSB’s carbonyl group.

How can researchers address low yields in MSB-mediated N-phthaloylation of secondary amines?

Troubleshooting Methodology
Secondary amines exhibit lower reactivity due to steric and electronic factors. Solutions include:

  • Activation : Add catalytic DMAP (4-dimethylaminopyridine) to enhance electrophilicity.
  • Solvent Switch : Use polar aprotic solvents (e.g., DMSO) to stabilize transition states.
  • Alternative Reagents : For highly hindered amines, consider in situ activation via mixed carbonates.

What are the implications of MSB’s structural analogs (e.g., ethyl or benzyl esters) in tailoring protection/deprotection kinetics?

Q. Structure-Activity Relationship

  • Ethyl Esters : Slower hydrolysis but require harsher deprotection (e.g., hydrazine).
  • Benzyl Esters : Enhanced stability under acidic conditions but necessitate hydrogenolysis for removal.
    MSB’s methyl ester balances reactivity and ease of cleavage (via mild base), as validated in peptide macrocycle syntheses .

What crystallographic challenges arise when analyzing MSB-derived products, and how are they resolved?

Q. Advanced Crystallography

  • Twinned Crystals : Common due to flexible succinimidooxy groups. Use SHELXD for twinning correction and ORTEP-3 for graphical refinement of disordered regions .
  • Data Contradictions : Cross-validate with IR and 13^{13}C NMR to distinguish between isomeric byproducts.

How does MSB compare to newer N-protecting reagents (e.g., Fmoc-OSu) in solid-phase peptide synthesis (SPPS)?

Q. Comparative Analysis

  • MSB Advantages : Lower cost, compatibility with acid-labile resins.
  • Fmoc-OSu Advantages : Orthogonal deprotection (base-sensitive).
    MSB remains preferable for solution-phase syntheses requiring phthaloyl groups, as demonstrated in mersacidin D-ring studies .

What safety protocols are critical when scaling up MSB reactions beyond laboratory scales?

Q. Safety and Scaling

  • Ventilation : Use fume hoods with >100 ft/min face velocity to manage DMF vapors.
  • Waste Handling : Quench excess MSB with aqueous NaHCO₃ to neutralize reactive intermediates.
  • Documentation : Maintain SDS records per GHS guidelines, emphasizing respiratory protection during bulk handling .

Retrosynthesis Analysis

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Feasible Synthetic Routes

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Methyl 2-[(succinimidooxy)carbonyl]benzoate
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Methyl 2-[(succinimidooxy)carbonyl]benzoate

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